Technetium Tc 99m tmpda

Description

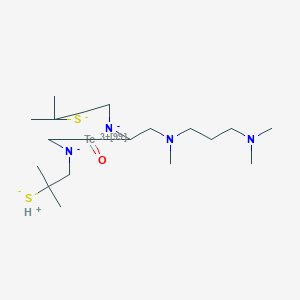

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

109465-48-7 |

|---|---|

Molecular Formula |

C17H37N4OS2Tc |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

1-[3-[3-(dimethylamino)propyl-methylamino]-2-(2-methyl-2-sulfidopropyl)azanidylpropyl]azanidyl-2-methylpropane-2-thiolate;hydron;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/C17H38N4S2.O.Tc/c1-16(2,22)13-18-11-15(19-14-17(3,4)23)12-21(7)10-8-9-20(5)6;;/h15,22-23H,8-14H2,1-7H3;;/q-2;;+3/p-1/i;;1+1 |

InChI Key |

FVVMAUUXLDIFDJ-FCHARDOESA-M |

SMILES |

[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[Tc+3] |

Isomeric SMILES |

[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[99Tc+3] |

Canonical SMILES |

[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[Tc+3] |

Synonyms |

Tc-99m-TMPDA technetium Tc 99m TMPDA |

Origin of Product |

United States |

Radiochemical Characterization and Stability Assessment

Analytical Methodologies for Radiochemical Purity Determination

Radiochemical purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form. For Technetium Tc 99m TMPDA, this involves separating the intact complex from potential impurities such as free pertechnetate (B1241340) ([⁹⁹ᵐTc]TcO₄⁻) and reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂).

High-Performance Liquid Chromatography (HPLC) for Isomer and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the definitive assessment of radiochemical purity. When coupled with a radioactivity detector (radio-HPLC), it provides high-resolution separation of the radiolabeled complex from impurities and can distinguish between different isomers of the same compound.

The process typically involves injecting the this compound sample into a column, often a reversed-phase column like a C18, and eluting it with a specific mobile phase. The components of the sample are separated based on their affinity for the stationary phase of the column versus the mobile phase. A detector then measures the radioactivity of the eluate over time, generating a chromatogram. Each peak in the chromatogram corresponds to a different radioactive species, and the area under the peak is proportional to its amount. For many technetium complexes, radiochemical purity should exceed 90% to be considered for clinical use. While specific studies on this compound are not widely available, the general acceptance of radio-HPLC as a precise method underscores its importance in the characterization of such agents nih.gov.

Research Findings from Analogous ⁹⁹ᵐTc Complexes:

| Analytical Method | Stationary Phase | Mobile Phase | Typical Purity |

|---|

Instantaneous Thin-Layer Chromatography (iTLC) for Radiochemical Yield Evaluation

Instantaneous Thin-Layer Chromatography (iTLC) is a rapid, simple, and widely used method for the routine quality control of technetium-labeled radiopharmaceuticals to determine radiochemical yield. This technique uses a stationary phase, typically silica (B1680970) gel-impregnated glass fiber sheets (iTLC-SG), and a mobile phase (solvent) to separate different chemical forms of technetium.

Two separate iTLC strips are often used to quantify the main impurities. For instance:

System 1: A non-polar solvent like acetone (B3395972) or methyl ethyl ketone (MEK) is used. In this system, the [⁹⁹ᵐTc]Tc-TMPDA complex and reduced-hydrolyzed technetium remain at the origin (Rf = 0.0-0.1), while the free pertechnetate is soluble and moves with the solvent front (Rf = 0.9-1.0).

System 2: A polar solvent such as saline is used. In this system, both the [⁹⁹ᵐTc]Tc-TMPDA complex and free pertechnetate move up the strip, while the insoluble reduced-hydrolyzed technetium remains at the origin.

By measuring the radioactivity distribution on each strip, the percentage of each species can be calculated. The radiochemical purity is then determined by subtracting the percentage of impurities from 100%. This method is essential for ensuring that each preparation meets the required purity standards before use banglajol.info.

Spectroscopic Characterization of Non-Radioactive Analogs for Structural Elucidation (e.g., UV, IR)

To fully understand the structure of the this compound complex, spectroscopic studies are performed on non-radioactive analogs. Due to the minute quantities and short half-life of ⁹⁹ᵐTc, it is not feasible to use traditional spectroscopic methods. Instead, stable isotopes like Technetium-99 or, more commonly, Rhenium (Re), which shares similar chemical properties with technetium, are used to synthesize surrogate complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the TMPDA ligand to the metal center. When the ligand binds to the metal, changes in the vibrational frequencies of its chemical bonds occur. For example, shifts in the stretching frequencies of C-N or N-H bonds within the TMPDA molecule would provide evidence of complex formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure of the complex. The formation of a new coordination complex often gives rise to new absorption bands, particularly charge-transfer bands between the ligand and the metal, which are not present in the spectra of the free ligand or the metal salt alone.

These spectroscopic fingerprints are crucial for confirming the molecular identity and structure of the complex, providing a solid chemical foundation before proceeding with more complex radiolabeling studies.

In Vitro Stability Studies of this compound

The stability of a radiopharmaceutical in biological environments is a key predictor of its in vivo behavior. In vitro stability studies are conducted to assess how well the this compound complex remains intact over time in various physiological conditions.

Stability in Biologically Relevant Media (e.g., Saline, Serum)

To evaluate its stability, the radiolabeled complex is incubated in solutions that mimic physiological conditions, such as 0.9% saline and human or animal serum, at body temperature (37°C). Aliquots are taken at various time points (e.g., 1, 4, 6, and 24 hours) and the radiochemical purity is analyzed using HPLC or iTLC. High stability is demonstrated if the percentage of the intact complex remains high over the study period. For many successful radiopharmaceuticals, stability in serum often exceeds 90% after 24 hours of incubation nih.govnih.gov.

Example Stability Data from an Analogous ⁹⁹ᵐTc Complex in Serum:

| Time (hours) | Radiochemical Purity (%) |

|---|---|

| 0 | 98.5 ± 0.5 |

| 1 | 97.2 ± 0.8 |

| 4 | 96.5 ± 1.1 |

Evaluation of Complex Integrity Under Challenging Conditions (e.g., Cysteine, Histidine)

To further test the robustness of the complex, challenge studies are performed. These involve incubating this compound with a large molar excess of competing chelating agents, such as the amino acids cysteine or histidine. These molecules are present in the body and have the potential to cause transchelation, where the ⁹⁹ᵐTc is stripped from the TMPDA ligand. The radiochemical purity is measured over time to determine the extent of dissociation. A high resistance to such challenges indicates a kinetically inert and stable complex, which is a desirable characteristic for an in vivo imaging agent nih.gov.

Investigation of In Vitro Conversion to Secondary Complexes

Following a comprehensive search of scientific literature, no specific data or detailed research findings on the in vitro conversion of the this compound complex to secondary complexes were available.

Studies on other Technetium-99m-based radiopharmaceuticals often include assessments of their stability in various media (such as saline and human serum) over time. These investigations typically analyze for the dissociation of the Tc-99m radionuclide from the chelating ligand or the formation of other radiochemical impurities. However, specific experimental results, data tables, or detailed analyses pertaining to the formation of secondary complexes from the primary this compound complex could not be retrieved.

Therefore, a detailed discussion, including research findings and data tables on this specific topic, cannot be provided.

Preclinical Pharmacological and Biological Evaluation

In Vitro Assessment of Technetium Tc 99m TMPDA

No specific in vitro assessment data for this compound was found in the reviewed scientific literature.

Determination of Lipophilicity (Octanol/Water Partition Coefficient)

There is no available research detailing the determination of the octanol/water partition coefficient (Log P) specifically for this compound. This value is crucial for predicting the compound's ability to cross cell membranes.

Plasma Protein Binding Studies

Information regarding the extent and nature of this compound's binding to plasma proteins is not available in the public domain. Such studies are essential for understanding the pharmacokinetic profile of a radiopharmaceutical.

Cellular Uptake and Retention Mechanisms in Model Systems

Specific studies on the cellular uptake and retention mechanisms of this compound in any model systems have not been reported. These investigations are necessary to understand how the compound enters and is retained within cells.

Subcellular Localization Studies

There are no published studies that have investigated the subcellular localization of this compound. This information would be critical for identifying the intracellular targets of the compound.

Ex Vivo Biodistribution Studies in Animal Models

No ex vivo biodistribution studies for this compound in any animal models were identified.

Organ-Specific Uptake and Distribution Patterns

Consequently, there is no data available on the organ-specific uptake and distribution patterns of this compound. Biodistribution studies are fundamental to determining the in vivo behavior of a radiopharmaceutical, including its target-to-background ratios and routes of excretion.

Time-Dependent Washout and Retention Kinetics

Information regarding the time-dependent washout and retention kinetics of this compound is not available in published preclinical studies.

Route and Rate of Radiotracer Excretion (e.g., Renal, Hepatobiliary)

Details on the primary routes and rates of excretion for this compound have not been documented in the available scientific literature.

Investigation of In Vivo Biological Interactions and Targeting Specificity

Specific preclinical investigations into the in vivo biological interactions and targeting specificity of this compound are not found in the existing research.

Regional Distribution Studies in Target Organs (e.g., Brain, Striatal Area)

Preclinical studies detailing the regional distribution of this compound in target organs such as the brain and specifically the striatal area have not been identified.

Autoradiographic Studies for Microscopic Distribution Analysis

There are no available autoradiographic studies to confirm the microscopic distribution of this compound at a cellular level.

Pharmacological Challenge/Blocking Studies to Confirm Specificity (e.g., Dopamine (B1211576) Transporter Agents)

Pharmacological challenge or blocking studies using dopamine transporter agents to confirm the binding specificity of this compound are not described in the scientific literature.

Comparative Preclinical Evaluation of this compound

No preclinical studies comparing this compound with other radiotracers have been found.

Preclinical Data Unavilable for this compound

Following a comprehensive search of available scientific literature and databases, no preclinical pharmacological or biological evaluation data for the chemical compound “this compound” could be located. The search aimed to identify studies comparing this specific compound to other technetium-99m brain perfusion agents and established molecular imaging probes, as requested.

The requested analysis, including comparative data on its performance against agents such as Technetium Tc 99m DEA and Technetium Tc 99m HMPAO, and its assessment against other molecular imaging probes, does not appear to be present in the public domain. Consequently, the detailed research findings and data tables stipulated for the article cannot be generated.

This lack of information prevents the creation of the article structured around the provided outline.

Advanced Research Directions and Methodological Innovations

Computational Chemistry and Molecular Modeling in Ligand Design

Computational chemistry has become an indispensable tool in the rational design of new radiopharmaceuticals, moving the field from trial-and-error synthesis to targeted molecular engineering. By using sophisticated modeling techniques, researchers can predict the physicochemical properties of potential 99mTc complexes before undertaking complex and costly radiosynthesis.

Molecular modeling also allows for the simulation of the interaction between the 99mTc tracer and biological targets such as receptors or enzymes. By calculating binding affinities and exploring the conformational space of the tracer-target interaction, chemists can modify the ligand structure to enhance target specificity and avidity. For a ligand like tmpda, computational studies could explore how substitutions on the propane (B168953) backbone or methyl groups might influence lipophilicity and, consequently, its ability to cross biological barriers like the blood-brain barrier.

| Computational Method | Application in 99mTc Radiopharmaceutical Design | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Predicting the stability and electronic structure of the 99mTc-ligand complex. | Coordination geometry, bond energies, electronic distribution. |

| Molecular Dynamics (MD) | Simulating the behavior and interactions of the tracer in a biological environment. | Conformational changes, binding free energy, solvent interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Building mathematical models to correlate chemical structure with biological activity. | Lipophilicity, target affinity, biodistribution. |

Novel Radiochemistry Approaches for Technetium-99m Labeling

The versatility of technetium's chemistry allows for a variety of labeling strategies. unm.edu Recent innovations have focused on creating more robust and stable 99mTc radiopharmaceuticals with high specific activity, which is particularly important for targeting low-density biological sites. nih.gov

One of the most significant advances is the use of the organometallic fac-[99mTc(CO)3(H2O)3]+ (tricarbonyl) core. researchgate.net This precursor allows for the stable labeling of a wide array of biomolecules under mild conditions. mdpi.com The three carbonyl groups form a highly stable piano-stool configuration with the technetium-99m, leaving three coordination sites available for a chelating ligand. This "metal fragment" approach provides complexes with high kinetic inertness, preventing transchelation with endogenous proteins in vivo.

Another innovative approach involves the use of bifunctional chelating agents (BFCAs). These molecules contain a strong chelating moiety for 99mTc and a separate functional group that can be covalently attached to a biologically active molecule, such as a peptide or antibody. This strategy allows for the pre-synthesis and purification of the targeting molecule, followed by a straightforward radiolabeling step. Modern BFCAs are designed to have minimal impact on the biological activity of the targeting vector. nih.gov For instance, a derivative of tmpda could theoretically be functionalized to act as a BFCA for labeling larger biomolecules.

Recent developments also include kit formulations and automated synthesis platforms. nih.gov Ready-to-use "cold kits" contain the ligand, a reducing agent (typically a stannous salt), and other stabilizing agents in a lyophilized form. wikipedia.org The addition of the sodium pertechnetate (B1241340) solution from a 99Mo/99mTc generator initiates the reduction of Tc(VII) and subsequent chelation, providing a simple and rapid method for producing the radiopharmaceutical in a clinical setting. unm.edumdpi.com

Development of Advanced Preclinical Imaging Modalities for Evaluation

The evaluation of new radiotracers relies heavily on preclinical imaging in animal models. nukleertipseminerleri.org Advances in imaging technology have significantly enhanced the ability to assess the performance of novel 99mTc compounds like 99mTc-tmpda.

High-resolution small-animal Single Photon Emission Computed Tomography (SPECT) systems are central to these evaluations. wikipedia.org Modern preclinical SPECT scanners can achieve sub-millimeter spatial resolution, allowing for detailed visualization of tracer biodistribution in small animals like mice and rats. wikipedia.org This is critical for determining uptake in target organs versus non-target tissues, which informs the potential diagnostic efficacy and dosimetry of the tracer.

Furthermore, the integration of SPECT with other imaging modalities, particularly Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), has become standard practice. SPECT/CT provides a fused image that co-registers the functional data from SPECT with the high-resolution anatomical detail from CT. nih.gov This allows researchers to precisely localize the radiotracer accumulation within specific anatomical structures, providing a much clearer picture of its in vivo behavior. These hybrid imaging techniques are essential for quantitatively assessing pharmacokinetics, target engagement, and clearance mechanisms of a new radiopharmaceutical. bioemtech.com

| Modality | Information Provided | Advantage for 99mTc Tracer Evaluation |

|---|---|---|

| High-Resolution SPECT | Quantitative 3D distribution of the radiotracer. | Allows for precise measurement of uptake in organs and tumors. wikipedia.org |

| SPECT/CT | Fused functional (SPECT) and anatomical (CT) data. | Accurate anatomical localization of tracer accumulation. nih.gov |

| Dynamic Planar/SPECT Imaging | Tracer kinetics over time. | Provides data on rates of uptake, washout, and clearance. wikipedia.org |

Structure-Activity Relationship (SAR) Studies for Optimized Tracer Development

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that systematically investigates how modifying the chemical structure of a compound affects its biological activity. nih.gov In radiopharmaceutical development, SAR studies are crucial for optimizing a lead compound to improve its imaging characteristics, such as target-to-background ratio, clearance rate, and metabolic stability. acs.org

For a 99mTc complex based on a diamine ligand like tmpda, SAR studies would involve synthesizing a series of analogues with systematic structural modifications. For example, researchers might:

Vary the length and branching of the alkyl backbone: Altering the propane bridge to an ethane (B1197151) or butane (B89635) bridge could affect the stability of the chelate and its lipophilicity.

Introduce polar functional groups: Adding carboxylate or hydroxyl groups could shift the primary route of excretion from hepatobiliary to renal, which may be desirable for abdominal imaging.

Each new analogue would be radiolabeled and evaluated in vitro for stability and in vivo in animal models to determine its biodistribution and pharmacokinetic profile. The resulting data would allow researchers to build a comprehensive SAR model, guiding the design of next-generation tracers with superior imaging properties. Studies on similar compounds, such as [(thioethyl)amino] carboxylates, have demonstrated that the excretion route of 99mTc complexes is directly influenced by the structure and total charge of the ligands. nih.gov

Integration of Multi-Omics Data in Radiopharmaceutical Research

By integrating these data streams, researchers can uncover the molecular basis for the observed uptake of a radiotracer in tissues. For example, a study might correlate the intensity of 99mTc-tmpda uptake in a tumor, as measured by SPECT, with the expression levels of specific genes or proteins in biopsied tumor tissue. This could reveal that the tracer's accumulation is linked to a particular metabolic pathway or the expression of a specific transport protein that is upregulated in certain cancer subtypes.

This multi-omics approach has profound implications for precision medicine. dkfz.de It can lead to the discovery of novel biomarkers, help in stratifying patients for clinical trials, and ultimately guide personalized treatment decisions by using a diagnostic image to infer molecular characteristics of a patient's disease non-invasively. While still an emerging field, the integration of multi-omics data promises to transform radiopharmaceutical development from creating organ-specific agents to designing probes for specific molecular pathways and genetic signatures. windows.net

Q & A

Q. How does this compound compare to other 99mTc-labeled agents in targeting specific molecular pathways?

Q. What translational barriers exist when moving this compound from preclinical to clinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.